molecular formula C15H11F5O3S B3043542 2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate CAS No. 885950-62-9

2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate

Cat. No. B3043542
CAS RN: 885950-62-9
M. Wt: 366.3 g/mol
InChI Key: WHMSVBXYAVAYQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar pentafluorophenyl compounds has been reported. For instance, “2,3,4,5,6-Pentafluorobenzeneboronic acid” is utilized in the palladium-catalyzed Suzuki reaction to synthesize several cross-coupled aromatic compounds . Another study proposed a method for the preparation of “2,3,4,5-tetrafluorophenol” from "2-[(2,3,4,5,6-pentafluorophenyl)thio]acetic acid" .


Molecular Structure Analysis

The molecular structure of “2,3,4,5,6-Pentafluorophenylacetic acid” is available and can be viewed using Java or Javascript . The InChI string for this compound is "InChI=1S/C8H3F5O2/c9-4-2(1-3(14)15)5(10)7(12)8(13)6(4)11/h1H2,(H,14,15)" .


Chemical Reactions Analysis

The chemical reactions involving pentafluorophenyl compounds are diverse. For example, “2,3,4,5,6-Pentafluorobenzeneboronic acid” is used in the Suzuki reaction to synthesize cross-coupled aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3,4,5,6-Pentafluorophenylacetic acid” include a melting point of 107°C to 110°C, and a density of 1.47 g/mL at 25 °C .

Scientific Research Applications

Vapour-phase Polymerization

  • Polymerization Applications : A new iron(III) 2,4,6-trimethylbenzenesulfonate was used as an oxidant in preparing highly conducting polypyrrole and poly(3,4-ethylenedioxythiophene) films. This method showed very high conductivities, indicating potential applications in electronics and materials science (Subramanian et al., 2009).

Gas Separation Technology

  • Gas Separation : A study synthesized a sulfonic acid-functionalized trimethyl-substituted polyimide, demonstrating its utility in gas separation applications. This material showed enhanced CO2/CH4 selectivity due to hydrogen bonding induced by the -SO3H functionalization (Abdulhamid et al., 2021).

Polyfluorodiphenyl Ethers Chemistry

  • Chemistry of Polyfluorodiphenyl Ethers : Research on tetrafluoro- and pentafluorophenyl trimethylsilyl ether with pentafluorobenzenes revealed the formation of polysubstituted polyfluorodiphenyl ethers, contributing to the field of organic chemistry and materials science (Krumm et al., 1997).

Analytical Chemistry Applications

  • Carbonyl Compound Determination : O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride has been used for determining various carbonyl-containing compounds in different matrices like water and blood, showcasing its importance in analytical chemistry (Cancilla & Que Hee, 1992).

Catalysis

  • Hydrocarbon Oxidation Catalysis : Iron(III) 5-(pentafluorophenyl)-10,15,20-tris(2,6-dichlorophenyl)porphyrin was used to catalyze hydrocarbon oxidation, demonstrating potential applications in the field of catalysis and green chemistry (Assis & Smith, 1998).

Safety and Hazards

The safety data sheet for “2,3,4,5,6-Pentafluorophenylacetonitrile”, a similar compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2,4,6-trimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F5O3S/c1-6-4-7(2)15(8(3)5-6)24(21,22)23-14-12(19)10(17)9(16)11(18)13(14)20/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMSVBXYAVAYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801189798
Record name 2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801189798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885950-62-9
Record name 2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885950-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801189798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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